2-(4-oxoquinazolin-3(4H)-yl)-N-(2,4,5-trichlorophenyl)acetamide
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Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(2,4,5-trichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2,4,5-trichlorophenyl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acylation: The quinazolinone intermediate is then acylated with 2,4,5-trichlorophenylacetyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone ring.
Substitution: The trichlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2,4,5-trichlorophenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. This could involve inhibition of enzyme activity, binding to receptor sites, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the trichlorophenyl group, which may affect its biological activity and chemical reactivity.
2-(4-oxoquinazolin-3(4H)-yl)-N-(2,4-dichlorophenyl)acetamide: Similar structure but with fewer chlorine atoms, potentially leading to different properties.
Uniqueness
The presence of the 2,4,5-trichlorophenyl group in 2-(4-oxoquinazolin-3(4H)-yl)-N-(2,4,5-trichlorophenyl)acetamide may confer unique properties, such as increased lipophilicity, altered biological activity, and specific reactivity patterns compared to its analogs.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(2,4,5-trichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O2/c17-10-5-12(19)14(6-11(10)18)21-15(23)7-22-8-20-13-4-2-1-3-9(13)16(22)24/h1-6,8H,7H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWFDAVFCCORSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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